![molecular formula C12H18N4 B2536623 1-[(2-Methylpyrazol-3-yl)methyl]-4-prop-2-ynylpiperazine CAS No. 1444613-79-9](/img/structure/B2536623.png)

1-[(2-Methylpyrazol-3-yl)methyl]-4-prop-2-ynylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

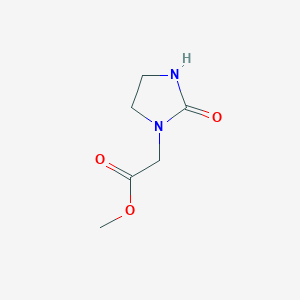

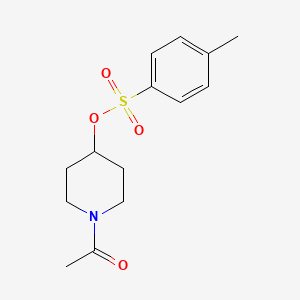

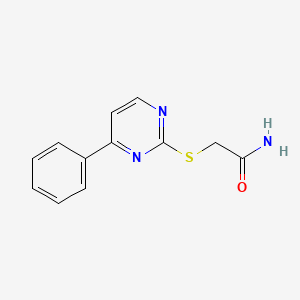

The compound “1-[(2-Methylpyrazol-3-yl)methyl]-4-prop-2-ynylpiperazine” is a complex organic molecule that contains a piperazine ring, a prop-2-ynyl group, and a 2-methylpyrazol-3-yl group . Piperazine is a six-membered ring containing two nitrogen atoms, and pyrazole is a five-membered ring containing two nitrogen atoms. The presence of these nitrogen-containing rings suggests that this compound might have biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and pyrazole rings would impart a certain degree of rigidity to the molecule, while the prop-2-ynyl group would provide some flexibility .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the nitrogen atoms in the piperazine and pyrazole rings, as well as the triple bond in the prop-2-ynyl group. These features could make the compound susceptible to reactions such as nucleophilic substitution or addition .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen-containing rings could make the compound polar and potentially soluble in water. The prop-2-ynyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications

Antiviral and Anti-HIV Activity

Research has uncovered significant applications of bisheteroarylpiperazines, a class to which 1-[(2-Methylpyrazol-3-yl)methyl]-4-prop-2-ynylpiperazine belongs, in inhibiting the replication of human immunodeficiency virus type 1 (HIV-1). A specific compound, U-90152, demonstrated potent inhibition of HIV-1 reverse transcriptase, highlighting its potential as a therapeutic agent against HIV, including variants resistant to other treatments. This discovery underscores the importance of bisheteroarylpiperazines in the development of new antiviral drugs (Dueweke et al., 1993).

Environmental Applications

The degradation of chlorotriazine pesticides, including atrazine and terbuthylazine, by sulfate radicals presents another application area. These findings are crucial for improving water treatment technologies and addressing the persistence of hazardous pesticides in the environment, demonstrating the potential environmental benefits of studying the reactivity of bisheteroarylpiperazines and similar compounds (Lutze et al., 2015).

Synthetic Chemistry and Drug Development

In synthetic chemistry, the compound has been used to create novel pyrazole-substituted heterocycles, contributing to the synthesis of new chemical entities with potential pharmacological activities. This research facilitates the exploration of new drugs and materials, demonstrating the compound's versatility in synthetic organic chemistry (Shaaban et al., 2010).

Antitumor Agents

Furthermore, derivatives of 1-methylpyrazolo[1,2-a]benzo[1,2,3,4]tetrazin-3-ones, designed based on the chemical behavior of related compounds, showed significant antiproliferative activity against various tumor cell lines. This suggests potential applications in developing new antitumor agents, underscoring the importance of such compounds in medicinal chemistry (Almerico et al., 2005).

Corrosion Inhibition

Another application is in corrosion inhibition, where bipyrazolic type organic compounds have demonstrated efficiency in protecting pure iron in acidic media. This research offers insights into developing new corrosion inhibitors, essential for extending the lifespan of metal structures and components in various industries (Chetouani et al., 2005).

Future Directions

The study of compounds like “1-[(2-Methylpyrazol-3-yl)methyl]-4-prop-2-ynylpiperazine” could be of interest in the field of medicinal chemistry, given the known biological activity of many piperazine and pyrazole derivatives. Future research could focus on synthesizing this compound and testing its biological activity .

Properties

IUPAC Name |

1-[(2-methylpyrazol-3-yl)methyl]-4-prop-2-ynylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-3-6-15-7-9-16(10-8-15)11-12-4-5-13-14(12)2/h1,4-5H,6-11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWOHJUVAXKVRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CN2CCN(CC2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2536548.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536549.png)

![[4-(Imidazol-1-ylmethyl)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2536553.png)

![3-Allyl-5-(4-methoxyphenyl)-2-sulfanylthieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2536554.png)

![N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2536555.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2536557.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-ethyloxamide](/img/structure/B2536558.png)

![[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2536560.png)